molecular formula C4H7Cl3O2 B147554 2,2,2-Trichloro-1-ethoxyethanol CAS No. 515-83-3

2,2,2-Trichloro-1-ethoxyethanol

Cat. No. B147554
CAS RN: 515-83-3
M. Wt: 193.45 g/mol
InChI Key: DLHWKJDYXPNWAI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-ethoxyethanol is a chemical compound that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,2,2-Trichloro-1-ethoxyethanol's properties and reactivity. For instance, 2-ethoxyethanol is mentioned as a compound of interest in the context of its emissions from diesel/biodiesel blends and its reactivity with atmospheric radicals .

Synthesis Analysis

While there is no direct synthesis of 2,2,2-Trichloro-1-ethoxyethanol reported in the provided papers, similar processes can be found in the synthesis of related compounds. For example, the synthesis of 1-Methoxy-2-propanol from methanol and 1,2-epoxypropane using triethylamine as a catalyst is discussed, which suggests that a similar approach could potentially be adapted for synthesizing 2,2,2-Trichloro-1-ethoxyethanol . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol involves chlorinated and ether-containing intermediates, which could provide insights into the synthesis of chlorinated alkoxyethanols .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1-ethoxyethanol can be inferred to some extent from the studies of related compounds. The presence of the ethoxyethanol moiety in 2-ethoxyethanol suggests that the compound under study would have similar intermolecular interactions, such as hydrogen bonding, which could affect its physical properties and reactivity .

Chemical Reactions Analysis

The reactivity of 2-ethoxyethanol with atmospheric radicals such as OH and NO3 radicals and Cl atoms has been studied, providing insights into the potential reactivity of 2,2,2-Trichloro-1-ethoxyethanol with these species. The study found that 2-ethoxyethanol reacts with these radicals to form various products, including ethylene glycol monoacetate and ethylene glycol monoformate . This suggests that 2,2,2-Trichloro-1-ethoxyethanol may also undergo similar reactions, potentially leading to chlorinated by-products.

Physical and Chemical Properties Analysis

The physical properties of 2-ethoxyethanol and its mixtures with other glycols have been characterized, including densities and relative permittivities at different temperatures . These properties are influenced by intermolecular interactions, which are also relevant for understanding the behavior of 2,2,2-Trichloro-1-ethoxyethanol. The excess thermodynamic properties of binary mixtures containing 2-ethoxyethanol have been studied, providing data on the excess molar volumes and deviations in relative permittivity, which are indicative of the strength and nature of intermolecular interactions .

Scientific Research Applications

Interaction Studies in Liquid Mixtures

Research has explored the interactions between different molecules in liquid mixtures, with a focus on 2-ethoxyethanol (a related compound to 2,2,2-Trichloro-1-ethoxyethanol). This work, conducted by Durgabhavani et al. (2019), studied the interactions of cyclohexane and 2-ethoxyethanol using ultrasonic measurements. The study revealed that 2-ethoxyethanol, with its amphiphilic properties, is a potential candidate for forming hydrogen bonds (Durgabhavani, Kavitha, Narendra, Srilakshmi, & Ratnakar, 2019).

Application in Feed Analysis

In 1989, Cherney, Patterson, and Cherney examined the use of 2-ethoxyethanol in the Neutral Detergent Fiber (NDF) procedure for feed analysis. The study suggested modifications to the NDF procedure, including the elimination of 2-ethoxyethanol (Cherney, Patterson, & Cherney, 1989).

Cosmetic Applications and Safety

Mariani et al. (1999) developed a method to determine 2-ethoxyethanol in cosmetics, acknowledging its widespread industrial use but also its potential health hazards. The study emphasizes the need for routine control in cosmetics manufacturing (Mariani, Villa, Neuhoff, & Dorato, 1999).

Atmospheric Reactivity Studies

Colmenar et al. (2020) investigated the reactivity of 2-ethoxyethanol with atmospheric radicals. The study provides insights into the atmospheric lifetimes and degradation processes of 2-ethoxyethanol, a compound emitted from diesel/biodiesel blends (Colmenar, Salgado, Martín, Aranda, Tapia, & Cabañas, 2020).

Thermodynamic Property Studies

Research by Sen and Kim (2009) focused on the thermodynamic properties of mixtures involving 2-ethoxyethanol. They explored the excess molar volumes and enthalpies for binary mixtures containing 2-ethoxyethanol, providing valuable data for understanding the physical and chemical behavior of these mixtures (Sen & Kim, 2009).

Synthesis of Hydroxyiminoacetamides

Krapcho and Cadarmro (2004) presented a modified synthetic route for the preparation of hydroxyiminoacetamides using 2,2,2-trichloro-1-ethoxyethanol. This research provided an alternative to using controlled substances in the synthesis of these compounds (Krapcho & Cadarmro, 2004).

Photooxidation Studies

Stemmler, Mengon, and Kerr (1996) conducted a study on the photooxidation of 2-ethoxyethanol. Their research offered a detailed analysis of the reaction products and mechanisms, contributing to the understanding of the environmental fate of this compound (Stemmler, Mengon, & Kerr, 1996).

Safety And Hazards

2,2,2-Trichloro-1-ethoxyethanol is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

2,2,2-Trichloro-1-ethoxyethanol is currently used as a medicine, as an intermediate in the production of certain pesticides, and in the production of fluorine plastics . Future directions could potentially explore other applications of this compound in these and other industries.

properties

IUPAC Name

2,2,2-trichloro-1-ethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWKJDYXPNWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870577
Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Molecular Weight

193.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-ethoxyethanol

CAS RN

515-83-3
Record name 2,2,2-Trichloro-1-ethoxyethanol
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Record name Chloral alcoholate
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Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Record name Ethanol, 2,2,2-trichloro-1-ethoxy-
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Record name 2,2,2-trichloro-1-ethoxyethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GD Artman III, RJ Rafferty, RM Williams… - … syntheses; an annual …, 2009 - ncbi.nlm.nih.gov
3. Discussion The synthesis of optically active amino acids and derivatives continues to be an important area of research for academic laboratories and the pharmaceutical industry. …
Number of citations: 13 www.ncbi.nlm.nih.gov
AP Krapcho, SA Cadarmro - Organic preparations and procedures …, 2004 - Taylor & Francis
The standard preparation of aryl 2-hydroxyimino-N-arylacetamides 2 involves treatment of the corresponding substituted anilines 1 with chloral hydrate in the presence of …
Number of citations: 4 www.tandfonline.com
GW Rewcastle, HS Sutherland, CA Weir… - Tetrahedron letters, 2005 - Elsevier
A novel two-step synthesis of isonitrosoacetanilides [2-(hydroxyimino)-N-phenylacetamides] has been developed, involving the initial acylation of aniline derivatives with 2,2-…
Number of citations: 33 www.sciencedirect.com
CM Cheung, FW Goldberg, P Magnus… - Journal of the …, 2007 - ACS Publications
During the course of studies on the synthesis of diazonamide A 1, an unusual O-aryl into C-aryl rearrangement was discovered that allows partial control of the absolute stereochemistry …
Number of citations: 89 pubs.acs.org
DK Barma, B Lu, R Baati, C Mioskowski, JR Falck - Tetrahedron Letters, 2008 - Elsevier
The CrCl 2 -mediated two-carbon halo-homologation of aryl, alkenyl, and aliphatic aldehydes with chloral ethyl hemiacetal or bromal affords (Z)-α-chloro- and (Z)-α-bromo-α,β-…
Number of citations: 11 www.sciencedirect.com
V Le Fouler, Y Chen, V Gandon, V Bizet… - Journal of the …, 2019 - ACS Publications
Pyrimidines are almost unreactive partners in Diels–Alder cycloadditions with alkenes and alkynes, and only reactions under drastic conditions have previously been reported. We …
Number of citations: 15 pubs.acs.org
I Oprisiu, G Marcou, D Horvath, DB Brunel, F Rivollet… - Thermochimica acta, 2013 - Elsevier
Quantitative structure–property models to predict the normal boiling point (T b ) of organic compounds were developed using non-linear ASNNs (associative neural networks) as well as …
Number of citations: 12 www.sciencedirect.com
HO Hooper, PJ Bray - The Journal of Chemical Physics, 1960 - pubs.aip.org
Induction studies have been carried out in several groups of halogen‐containing organic compounds by means of the halogen pure quadrupole spectra. In several straight‐chain …
Number of citations: 206 pubs.aip.org
YC Liu, R Zhang, QY Wu, Q Chen… - Organic Preparations and …, 2014 - Taylor & Francis
Isatin (1H-indole-2, 3-dione, Figure 1) was first obtained by Erdman and Laurent in 1841 as a product from the oxidation of indigo by nitric and chromic acids. 1 Since then, isatin and its …
Number of citations: 31 www.tandfonline.com
MM Kim - 2013 - repositories.lib.utexas.edu
Members of the prenylated indole alkaloid family have attracted much attention from synthetic chemists and drug developers for their distinct structural complexity and diverse bioactivity. …
Number of citations: 3 repositories.lib.utexas.edu

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